Pontacyl Violet 6R

Overview

Description

Pontacyl Violet 6R, also known by its chemical name of 4-(Dimethylamino)benzaldehyde, is a type of organic pigment used in a variety of applications . It is a synthetic, organic indigo dye that is produced by condensing a number of different synthesized chemicals . It is a bright blue-violet color and is used to dye cotton and other natural fabrics . It is a robust dye that is resistant to fading and washing .

Molecular Structure Analysis

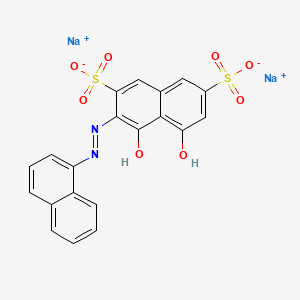

The molecular formula of Pontacyl Violet 6R is C20H12N2Na2O8S2 . It is an anionic monomeric pigment, which means it has undergone polymerization . The exact molecular structure is not provided in the sources retrieved.

Chemical Reactions Analysis

Pontacyl Violet 6R is highly soluble in water and other polar solvents . It is also known to be a particularly good choice for dyeing denim, as it gives jeans a deep blue-violet color . The dye is also popular for tie-dyeing, as the bright color stands out against the fabric and the dye is very resistant to fading .

Physical And Chemical Properties Analysis

Pontacyl Violet 6R is a gray to dark purple to black powder to crystal . It has a molecular weight of 518.43 . It has a maximum absorption wavelength of 540 nm in water .

Scientific Research Applications

Antiviral Drug Research

Pontacyl Violet 6R (PV6R) has been identified as a potential drug target for antiviral treatment, particularly against SARS-CoV-2. Studies have shown that PV6R can bind to the catalytic active site of the exoribonuclease (ExoN) enzyme of the virus, which is stabilized through hydrogen bonds and hydrophobic interactions .

Inhibitor of Apoptotic DNase γ

PV6R has been reported to inhibit apoptotic DNase γ, which is involved in attenuating the release of high mobility group box 1 from apoptotic cells. This suggests its potential therapeutic applications in controlling inflammatory responses during cell death.

Mechanism of Action

Safety and Hazards

Future Directions

Pontacyl Violet 6R is widely used in the textile industry and is known for its excellent colorfastness and vibrancy . It is an economical dye that is easy to use and is available in a variety of shades . It has also been identified as a potential drug target for antiviral treatment against SARS-CoV-2 , which opens up new avenues for research and application.

properties

IUPAC Name |

disodium;4,5-dihydroxy-3-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O8S2.2Na/c23-16-10-13(31(25,26)27)8-12-9-17(32(28,29)30)19(20(24)18(12)16)22-21-15-7-3-5-11-4-1-2-6-14(11)15;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAUHDJTJXBRST-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pontacyl Violet 6R | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Pontacyl Violet 6R interact with its target and what are the downstream effects?

A1: Research suggests that Pontacyl Violet 6R (PV6R) exhibits strong binding affinity to the active site of the exoribonuclease (ExoN) enzyme in SARS-CoV-2. [] This binding is primarily driven by two hydrogen bonds and hydrophobic interactions. [] Molecular dynamics simulations indicate that PV6R undergoes a shift upon binding to ExoN, achieving a more stable interaction. [] While the specific downstream effects of this interaction haven't been fully elucidated in the provided research, inhibiting ExoN activity could potentially disrupt viral replication, offering a potential therapeutic avenue against SARS-CoV-2. []

Q2: What is known about the structural characterization of Pontacyl Violet 6R?

A2: While the provided research highlights the potential of PV6R as an ExoN inhibitor, it primarily focuses on computational analysis of its binding interactions. [] Detailed structural characterization, including molecular formula, weight, and spectroscopic data, would necessitate further experimental investigation.

Q3: Has Pontacyl Violet 6R been explored for applications beyond its potential as an antiviral agent?

A3: Interestingly, PV6R has a history of use as a biological stain in combination with other dyes. [] Specifically, it demonstrates effective nuclear staining, particularly after mordanting with chrome salts. [] This highlights its versatility and potential applications beyond antiviral research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-2-fluorocyclopentyl]-3,5-dimethylaniline](/img/structure/B1492364.png)

![2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one](/img/structure/B1492366.png)

![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)

![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-pyrano[3,4-d][1,2,3]triazole](/img/structure/B1492372.png)

![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492377.png)

![(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B1492378.png)